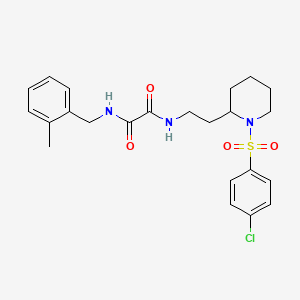![molecular formula C17H15N5O3S B2880348 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide CAS No. 2034587-02-3](/img/structure/B2880348.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomonitoring and Metabolic Studies
Research into heterocyclic aromatic amines, such as those related to quinoxaline derivatives, has been crucial for understanding human exposure through diet and its metabolic processing. For instance, studies have developed biomonitoring procedures for the analysis and quantification of heterocyclic aromatic amine metabolites in human urine, shedding light on their metabolic pathways and potential health implications (Stillwell et al., 1999). These methodologies enable the detection of these compounds and their metabolites, providing essential data for assessing exposure levels and risks associated with diet and environmental factors.
Carcinogenicity and Mutagenicity
The carcinogenic potential of heterocyclic amines formed during the cooking of meat and their genotoxic effects have been extensively studied. Research has aimed to quantify these compounds in cooked foods and to understand their mutagenic and carcinogenic properties in both human and animal models. For example, the formation of DNA adducts and the mutational fingerprints of these amines in experimental animals have offered insights into their mechanisms of action and potential risks to human health (Nagao et al., 1996).
Therapeutic Potential
Some studies have explored the therapeutic potential of related compounds. For instance, linomide, a quinoline-3-carboxamide, has been investigated for its immunomodulatory effects and its potential application in treating conditions such as multiple sclerosis and Type I juvenile diabetes. These studies have examined the tolerability, clinical efficacy, and physiologic disposition of linomide, providing preliminary data on its potential benefits for managing autoimmune diseases and its impact on beta cell function in diabetes patients (Karussis et al., 1996), (Coutant et al., 1998).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that its main decomposition product acts as a nucleating agent, boosting the conductivity of the final doped films . This suggests that the compound may interact with its targets to induce changes in their electrical properties.
Biochemical Pathways
Similar compounds have been found to have antimicrobial , anticancer , antioxidant , and other activities , suggesting that this compound may affect a variety of biochemical pathways.
Result of Action
The compound’s ability to boost the conductivity of doped films suggests that it may have significant effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-21-15-8-7-11(9-16(15)22(2)26(21,24)25)19-17(23)14-10-18-12-5-3-4-6-13(12)20-14/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNDXWRPHGRMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(4-acetylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2880265.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2880268.png)





![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2880279.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2880280.png)



methanone](/img/structure/B2880287.png)